molecular formula C19H15N5 B7731967 2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B7731967
M. Wt: 313.4 g/mol
InChI Key: FZTAOYFNARCYNU-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 2,4-dimethylphenyl group at the 1-position and a cyano group at the 3-position. Its molecular formula is C₂₁H₂₂N₄O₂ (calculated molecular weight: 362.43 g/mol), with elemental composition confirmed as C: 69.59%, H: 6.12%, N: 15.46% via combustion analysis . Key spectral data include:

  • ¹H NMR (ppm): 124.02 (s), 128.07 (s), 128.81 (d), 131.56 (s), 135.50 (s), 138.56 (s), 148.70 (s), 164.12 (s).
  • MS: m/z 362 (M⁺) .

This compound is synthesized via condensation reactions involving substituted pyrrole and quinoxaline precursors, as outlined in the general preparation methods for ethyl 5-(3-aminophenyl)-1-(3-cyano-pyrrol-2-yl)-2-methylpyrrole-3-carboxylate derivatives .

Properties

IUPAC Name

2-amino-1-(2,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-11-7-8-16(12(2)9-11)24-18(21)13(10-20)17-19(24)23-15-6-4-3-5-14(15)22-17/h3-9H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTAOYFNARCYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Ring Formation

The quinoxaline ring is typically synthesized by condensing o-phenylenediamine with a 1,2-diketone or its equivalent. For instance, reaction of 2,4-dimethylphenylglyoxal with o-phenylenediamine in ethanol under reflux yields the corresponding quinoxaline derivative. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) introduces a handle for further functionalization.

Pyrrole Ring Construction

The pyrrole ring is introduced via Paal-Knorr synthesis or 1,3-dipolar cycloaddition . A Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can form a formyl group at the desired position, which is then condensed with an amine to generate the pyrrole ring. For example, treatment of 3-bromoquinoxaline with propargylamine in the presence of a copper catalyst facilitates a Sonogashira coupling, followed by cyclization to form the pyrrolo[2,3-b]quinoxaline system.

Introduction of the Nitrile and Amino Groups

The 3-carbonitrile group is installed via cyanation reactions using reagents such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN). For instance, nucleophilic substitution of a 3-bromo intermediate with KCN in dimethyl sulfoxide (DMSO) at 80°C affords the nitrile derivative. The 2-amino group is introduced through reduction of a nitro precursor using hydrogen gas and a palladium catalyst or via hydrolysis of an imine intermediate.

One-Pot Multi-Component Reactions

Recent advances in multi-component reactions (MCRs) offer streamlined pathways for complex heterocycles. A one-pot reaction combining 2,4-dimethylaniline , ethyl bromoacetate , and methyl propiolate in 1,2-epoxybutane at reflux generates the pyrroloquinoxaline skeleton through sequential alkylation, cyclization, and aromatization steps. The nitrile group is introduced in situ by substituting ethyl bromoacetate with bromoacetonitrile, though yields may vary depending on the electronic effects of substituents.

Post-Functionalization Strategies

Suzuki-Miyaura Coupling for Aryl Substitution

The 2,4-dimethylphenyl group is efficiently introduced via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated pyrroloquinoxaline precursor. For example, reaction of 1-bromo-pyrrolo[2,3-b]quinoxaline-3-carbonitrile with 2,4-dimethylphenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in a toluene/water mixture affords the coupled product in moderate yields.

Reductive Amination for Amino Group Installation

Reductive amination of a ketone intermediate using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) introduces the 2-amino group. Alternatively, direct amination via Buchwald-Hartwig coupling with an ammonia equivalent can be employed.

Optimization and Challenges

Regioselectivity in Cyclization Steps

The regioselectivity of pyrrole ring formation is influenced by the electronic nature of substituents. Electron-donating groups (e.g., methyl) at the 2,4-positions of the phenyl ring direct cyclization to the desired position, as demonstrated by NMR studies of intermediate adducts.

Solvent and Catalyst Selection

Polar aprotic solvents such as DMF or acetonitrile enhance reaction rates in cyanation and coupling steps. Catalytic systems employing CuI or Pd(OAc)₂ improve yields in cross-coupling reactions, though excess catalyst can lead to byproduct formation.

Purification Techniques

Column chromatography using silica gel with ethyl acetate/hexane gradients effectively isolates the target compound. Recrystallization from ethanol/water mixtures improves purity, as evidenced by HPLC analysis showing >95% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationQuinoxaline + pyrrole cyclization45–55Fewer steps, scalableLow regioselectivity
Multi-Step SynthesisSequential functionalization60–70High control over substituentsLengthy, costly reagents
One-Pot MCRSingle-vessel reaction50–65Time-efficient, atom-economicalLimited substrate scope
Post-FunctionalizationCoupling/amination55–75Modular, versatileRequires pre-functionalized intermediates

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Ethanol, DMF, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrroloquinoxaline scaffold is highly versatile, with substitutions on the phenyl ring and adjacent functional groups significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-Amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 2,4-dimethylphenyl, -CN C₂₁H₂₂N₄O₂ 362.43 Synthetic intermediate
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-aminophenyl, -CN C₁₇H₁₂N₆ 300.32 Corrosion inhibitor (91% efficiency in HCl)
2-Amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 2-methoxyethyl, -CN C₁₄H₁₃N₅O 267.29 Pharmacological research (structural analog)
2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 5-methoxy-2-methylphenyl, -CN C₁₉H₁₅N₅O 329.35 Anticancer and anti-angiogenic activity
Key Observations :

Substituent Influence on Corrosion Inhibition: AHPQC, with a 4-aminophenyl group, demonstrates superior corrosion inhibition (91% efficiency in 1.2 mM HCl) due to protonatable nitrogen atoms (amine, nitrile, quinoxaline), enabling strong chemisorption on steel surfaces via donor-acceptor interactions . In contrast, the 2,4-dimethylphenyl substituent in the target compound lacks protonatable groups, likely reducing adsorption efficiency in acidic media.

Electronic and Steric Effects: Methoxy and methyl groups (e.g., in 5-methoxy-2-methylphenyl derivatives) enhance lipophilicity and π-electron delocalization, improving biological activity .

Molecular Weight and Solubility :

  • Lower molecular weight analogues (e.g., 267.29 g/mol for 2-methoxyethyl derivative) exhibit better solubility in polar solvents, advantageous for pharmacological applications .

Electrochemical and Adsorption Behavior

Table 2: Corrosion Inhibition Performance
Compound Medium Inhibition Efficiency (%) Adsorption Mechanism ΔG°ads (kJ/mol) Reference
AHPQC 1 M HCl 91 Langmuir isotherm (mixed physisorption/chemisorption) -14.6 to -14.2
Target compound (2,4-dimethylphenyl) Not reported
Quinoxaline derivatives with Cl⁻ Acidic solutions 70–85 Physical adsorption -10 to -15
Critical Findings :
  • AHPQC’s inhibition efficiency (91%) surpasses most quinoxaline derivatives due to multiple adsorption sites: Protonated amine groups interact electrostatically with chloride-covered steel surfaces. Aromatic rings and nitrile groups donate electrons to vacant d-orbitals of iron .
  • The target compound’s lack of protonatable groups (vs. AHPQC’s -NH₂) likely reduces its utility as a corrosion inhibitor.

Pharmacological Potential

  • Anticancer Activity : 5-Methoxy-2-methylphenyl derivatives inhibit tumor angiogenesis via kinase modulation .
  • Antimicrobial Properties: Pyrroloquinoxaline nitriles exhibit activity against Mycobacterium tuberculosis .

Biological Activity

2-Amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N5C_{19}H_{15}N_{5} with a molecular weight of 315.36 g/mol. The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H15N5C_{19}H_{15}N_{5}
Molecular Weight315.36 g/mol
IUPAC NameThis compound
CAS Number459414-38-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,4-dimethylphenylamine with diketones to form the quinoxaline core. Catalysts such as palladium or copper are often used along with solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor and receptor modulator by binding to active sites or interacting with receptor proteins.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression at the G0/G1 phase.

Antimicrobial Properties

In addition to anticancer effects, it has shown antimicrobial activity against several bacterial strains:

  • Bacteria Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range against these pathogens.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antibacterial efficacy against E. coli.
    • Findings : The compound exhibited an MIC of 32 µg/mL, indicating strong antibacterial properties.

Comparative Analysis

When compared to similar compounds within the pyrroloquinoxaline class, this compound stands out due to its unique combination of functional groups which enhance its biological activity.

Compound NameAnticancer ActivityAntimicrobial Activity
2-Amino-1-(2,4-dimethylphenyl)-...HighModerate
Quinoxaline Derivative AModerateLow
Quinoxaline Derivative BLowHigh

Q & A

Basic Research: How can the synthesis of 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile be optimized for higher yields?

Methodological Answer:
The synthesis of pyrroloquinoxaline derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via:

Condensation : Reacting substituted aldehydes (e.g., 2,4-dimethylbenzaldehyde) with aminopyrroloquinoxaline precursors under acidic conditions.

Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to promote ring closure.

Purification : Recrystallization in ethanol/water mixtures or column chromatography to isolate the product .
Key Parameters :

  • Temperature : Maintain 80–100°C during condensation to ensure reactivity without decomposition.
  • Catalyst Loading : Optimize PTSA concentration (typically 5–10 mol%) to balance reaction rate and byproduct formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Basic Research: What characterization techniques are essential to confirm the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., 2,4-dimethylphenyl groups) and amine functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ peak at m/z 368.14).
  • HPLC : Purity assessment (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
    Electrochemical Characterization : For corrosion studies, use:
  • Potentiodynamic Polarization : To determine corrosion current density (icorri_{\text{corr}}) and inhibition efficiency.
  • Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (RctR_{\text{ct}}) changes in acidic media .

Advanced Research: How can mechanistic insights into its corrosion inhibition properties be investigated?

Methodological Answer:
For corrosion inhibition studies (e.g., in HCl solutions):

Surface Analysis :

  • SEM/EDS : Compare surface morphology and elemental composition of C38 steel before/after exposure to inhibitor solutions.
  • AFM : Quantify roughness changes to assess protective film formation .

Adsorption Isotherm Modeling :

  • Fit data to Langmuir or Temkin models to determine adsorption free energy (ΔGads\Delta G_{\text{ads}}). Values >−20 kJ/mol suggest physisorption; >−40 kJ/mol indicate chemisorption .

Computational Chemistry :

  • DFT Calculations : Analyze electronic parameters (e.g., HOMO/LUMO energies) to correlate molecular structure with inhibition efficiency .

Advanced Research: How do substituents (e.g., 2,4-dimethylphenyl) influence biological activity compared to analogs?

Methodological Answer:
Structure-Activity Relationship (SAR) Studies :

Synthetic Modifications : Prepare analogs with varying substituents (e.g., 4-fluorophenyl, 3,5-dichlorophenyl) .

Biological Assays :

  • Anticancer Activity : Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values.
  • Enzyme Inhibition : Use kinase inhibition assays (e.g., FGFR1) to evaluate selectivity .

Data Interpretation :

  • Electron-withdrawing groups (e.g., -CF3_3) may enhance binding to hydrophobic enzyme pockets.
  • Steric hindrance from bulky groups (e.g., naphthyl) could reduce bioavailability .

Basic Research: What solvent systems are optimal for solubility and formulation in biological assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solutions) followed by dilution in PBS or cell culture media (≤0.1% DMSO).
  • Stability Studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C).
  • Formulation Strategies :
    • Use cyclodextrins or liposomal encapsulation for hydrophobic derivatives.
    • For in vivo studies, employ PEGylated formulations to enhance half-life .

Advanced Research: How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to predict binding modes to targets (e.g., kinases, DNA). Prioritize derivatives with high docking scores.

MD Simulations :

  • Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability.

ADMET Prediction :

  • Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration. Optimize substituents to reduce hepatotoxicity risks .

Advanced Research: How should researchers address contradictions in corrosion inhibition data between similar compounds?

Methodological Answer:

Controlled Replication : Standardize experimental conditions (e.g., HCl concentration, temperature).

Surface Characterization : Use XPS to identify inhibitor-film composition discrepancies.

Statistical Analysis : Apply ANOVA to evaluate significance of efficiency differences. For example, a 2,4-dimethylphenyl analog may underperform due to steric effects versus a 4-aminophenyl derivative’s stronger adsorption .

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